1-[(2,4-dichlorophenoxy)acetyl]-2-(ethoxymethyl)pyrrolidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-[(2,4-dichlorophenoxy)acetyl]-2-(ethoxymethyl)pyrrolidine, involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For example, acid-catalyzed reactions of ethoxypyrrolidine with phenols have been utilized to create new pyrrolidine derivatives under mild conditions, suggesting a pathway that might be relevant for synthesizing variations of the compound (Smolobochkin et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-[(2,4-dichlorophenoxy)acetyl]-2-(ethoxymethyl)pyrrolidine can be analyzed through techniques like X-ray diffraction, revealing intricate details such as bond lengths, angles, and conformations. For instance, the crystal and molecular structure analysis of related dichloro complexes provides insights into the bond distances and angles that are crucial for understanding the 3D arrangement of molecules (Cini, Tiezzi, & Cavaglioni, 1999).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including acylation, nucleophilic substitution, and cyclization, which define their reactivity and functional applicability. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives highlight the reactivity of these compounds and their potential for forming structurally diverse derivatives (Nguyen & Dai, 2023).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-2-20-9-12-4-3-7-18(12)15(19)10-21-14-6-5-11(16)8-13(14)17/h5-6,8,12H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRESEZJSYJATPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenoxy)acetyl]-2-(ethoxymethyl)pyrrolidine |
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